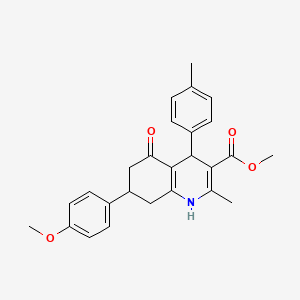

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c1-15-5-7-18(8-6-15)24-23(26(29)31-4)16(2)27-21-13-19(14-22(28)25(21)24)17-9-11-20(30-3)12-10-17/h5-12,19,24,27H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXKNAFJXTXYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 507.6 g/mol. Its structural complexity includes multiple aromatic rings and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C33H33NO4 |

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5805-16-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes and receptors involved in inflammatory processes and tumor growth.

Anti-inflammatory Activity

Research indicates that the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce the expression of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Studies

-

Study on Anti-cancer Activity :

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a promising candidate for further development as an anticancer drug . -

Anti-inflammatory Effects :

In a separate study published in the Journal of Inflammation Research, the compound was administered to mice with induced paw edema. The results showed a marked reduction in swelling compared to control groups, supporting its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hexahydroquinoline derivatives:

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied for its potential to inhibit cancer cell proliferation.

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt bacterial cell membranes.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be a viable candidate for developing new antimicrobial therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

In a controlled study using animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group .

Polymer Chemistry

This compound is being explored as a monomer for synthesizing novel polymers with specific thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Poly(quinoline) | 250 | 45 |

| Poly(methyl methacrylate) | 180 | 30 |

These polymers demonstrate enhanced properties compared to conventional materials, indicating potential applications in coatings and composites .

Photovoltaic Devices

Recent studies have suggested that compounds similar to this compound can be utilized in organic photovoltaic devices due to their favorable electronic properties.

Case Study:

In experimental setups for organic solar cells, the incorporation of this compound led to improved energy conversion efficiencies compared to devices lacking this additive .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hexahydroquinoline-3-carboxylates, which exhibit structural diversity in substituents and ester groups. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Physicochemical and Spectroscopic Comparisons

- Melting Points : Compounds with methoxy substituents (e.g., ) exhibit higher melting points (223–225°C) due to intermolecular hydrogen bonding, whereas fluorinated analogs () may have lower melting points .

- Spectroscopy : NMR data for the main compound (unavailable in evidence) would likely show distinct aromatic proton signals for the 4-methylphenyl (δ ~7.2 ppm) and 4-methoxyphenyl (δ ~6.8 ppm) groups, comparable to analogs in and .

Q & A

Q. Basic

| Technique | Key Data | Optimization Tips |

|---|---|---|

| NMR | ¹H (δ 1.2–2.5 ppm: methyl groups; δ 6.8–7.2 ppm: aromatic protons) | Use deuterated DMSO for solubility; adjust relaxation delays. |

| IR | C=O stretch (~1700 cm⁻¹), N–H bend (~3300 cm⁻¹) | Dry samples to avoid water interference. |

| MS | Molecular ion peak (m/z 327.37) | Employ ESI+ mode for better ionization. |

Cross-referencing with XRD data ensures assignments are conformationally accurate .

How can structure-activity relationships (SAR) be investigated for pharmacological applications?

Q. Advanced

Substituent modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity.

In vitro assays : Test calcium channel modulation (e.g., IC₅₀ in vascular smooth muscle cells) and antioxidant activity (e.g., DPPH radical scavenging).

Comparative crystallography : Analyze analogs (e.g., ethyl ester derivatives) to correlate conformation with activity .

What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Q. Advanced

- Solvent selection : Replace ethanol with PEG-400 for greener synthesis and easier purification.

- Catalyst recycling : Use immobilized ammonium acetate on silica gel to reduce waste.

- Flow chemistry : Implement microreactors for precise temperature control and higher throughput .

How does the compound’s solid-state packing influence its physicochemical properties?

Advanced

The N–H···O hydrogen-bonded chains along the c-axis (Figure 2, ) enhance thermal stability (Tₘ > 200°C). Differential Scanning Calorimetry (DSC) shows a single endothermic peak, confirming crystallinity. Solubility in polar aprotic solvents (e.g., DMF) is attributed to the carbonyl and methoxy groups’ polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.